5-(Pyridin-4-yl)thiazol-2-amine
Overview
Description
5-(Pyridin-4-yl)thiazol-2-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ringThe presence of nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, contributes to its reactivity and functionality in different chemical environments .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It’s important to note that the difference in the position of the nitrogen atom in the pyridine ring could significantly alter the compound’s target and its biological activity .
Mode of Action
The related compound, 4-(pyridin-4-yl)thiazol-2-amine, acts as a corrosion inhibitor by adhering to the surface of mild steel, forming a protective layer . This adherence is achieved through both physisorption and chemisorption .
Biochemical Pathways
Thiazole derivatives, in general, have been found to interact with various biochemical pathways, leading to diverse biological activities . For instance, some thiazole derivatives can interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. For instance, 4-(Pyridin-4-yl)thiazol-2-amine has been shown to be an effective corrosion inhibitor in an acid medium . Environmental factors such as pH, temperature, and the presence of other substances can affect the action of 5-(Pyridin-4-yl)thiazol-2-amine.
Biochemical Analysis
Biochemical Properties
5-(Pyridin-4-yl)thiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound binds to the enzyme, inhibiting its activity and leading to the accumulation of DNA double-strand breaks. This interaction highlights the potential of this compound as an anticancer agent due to its ability to disrupt DNA replication in rapidly dividing cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For example, the compound binds to the active site of topoisomerase II, preventing the enzyme from catalyzing the unwinding of DNA strands . This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines. Additionally, the compound’s effects on cellular function have been observed to persist even after its removal from the culture medium, indicating a lasting impact on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Studies have also identified a threshold dose above which the compound’s anticancer effects are significantly enhanced, suggesting a dose-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to a reduction in cellular ATP levels . This inhibition disrupts the energy supply required for cell proliferation and survival. Additionally, this compound affects the levels of various metabolites, including lactate and pyruvate, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound can accumulate in the nucleus, where it exerts its effects on DNA and gene expression. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules, further contributing to its diverse biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized to introduce the pyridine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Pyridin-4-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting metalloproteases.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Similar in structure but with a methyl group instead of the pyridine ring.
4-(Pyridin-2-yl)thiazol-2-amine: Similar but with the pyridine ring attached at a different position.
Uniqueness
5-(Pyridin-4-yl)thiazol-2-amine is unique due to the presence of both the pyridine and thiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical reactions and applications compared to simpler thiazole or pyridine derivatives .
Properties
IUPAC Name |
5-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWEGWMBDAOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677944 | |
Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-55-7 | |
Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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